Epiisopiloturine

描述

This compound is a by-product of pilocarpine extraction and has garnered attention due to its promising anti-inflammatory and antinociceptive properties . Epiisopiloturine has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: Epiisopiloturine is primarily obtained through the extraction and purification processes from Pilocarpus microphyllus leaves. The extraction involves the use of solvents such as toluene and methylene chloride, followed by alkalinization with ammonium carbonate. The solution is then subjected to acidification, filtration, and further alkalinization to remove impurities . High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Industrial Production Methods: On an industrial scale, the extraction process involves liquid-liquid extraction with industrial chloroform after preparative HPLC. The solution is alkalinized to a pH of 9 to 9.5 and subjected to further purification steps to isolate this compound . The compound is then characterized using techniques such as single crystal X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy .

化学反应分析

Types of Reactions: Epiisopiloturine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities.

科学研究应用

Anti-inflammatory Activity

EPI has demonstrated significant anti-inflammatory effects in various studies. For instance, research indicated that EPI pretreatment in microglial cells reduced pro-inflammatory cytokines such as IL-6 and TNF-α by 40% and 34%, respectively, when stimulated with lipopolysaccharide (LPS) . This reduction is attributed to the inhibition of the TLR4-NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Table 1: Effects of EPI on Cytokine Production

| Cytokine | Control Level (pg/mL) | EPI Treatment (25 μg/mL) | Percentage Reduction |

|---|---|---|---|

| IL-6 | 378.7 ± 44.9 | 228.4 ± 30.6 | 40% |

| TNF-α | - | Reduced by 34% | - |

| IL-1β | 121.0 ± 20.8 | 64.7 ± 17.7 | - |

Antinociceptive Effects

In models of acute inflammatory pain in rodents, EPI exhibited notable antinociceptive properties. It was shown to significantly alleviate pain induced by carrageenan, suggesting its potential as an analgesic agent . The mechanism involves modulation of inflammatory mediators and pathways.

Antibacterial Activity

EPI's antibacterial properties have also been explored, with studies indicating effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Antiproliferative Effects

Research has indicated that EPI may possess antiproliferative activity against certain cancer cell lines. This activity is believed to be linked to its ability to induce apoptosis and inhibit cell cycle progression in malignant cells .

Case Study 1: Neuroinflammation

A study investigated the neuroprotective effects of EPI on LPS-induced neuroinflammation in BV-2 microglial cells. The results demonstrated that EPI significantly reduced the expression of inducible nitric oxide synthase (iNOS) and inhibited the production of pro-inflammatory cytokines, highlighting its therapeutic potential in neurodegenerative diseases .

Case Study 2: Schistosomiasis Treatment

EPI's efficacy against Schistosoma mansoni was evaluated, revealing promising results in reducing both adult worms and their eggs in infected models . This positions EPI as a potential candidate for developing new treatments for schistosomiasis.

作用机制

Epiisopiloturine exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Antioxidant Activity: this compound reduces oxidative stress by decreasing the levels of reactive oxygen species and enhancing the activity of antioxidant enzymes.

相似化合物的比较

- Epiisopilosine

- Pilocarpine (parent compound)

- Other imidazole alkaloids from Pilocarpus microphyllus

Epiisopiloturine stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Epiisopiloturine (EPI) is an imidazole alkaloid derived from the leaves of Pilocarpus microphyllus, commonly known as jaborandi. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, antinociceptive, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, particularly in models of acute inflammation. Research indicates that EPI can effectively reduce pro-inflammatory cytokines and mediators in various cell types.

- Microglial Cells : In studies using BV-2 microglial cells, EPI demonstrated a dose-dependent reduction in nitrite oxide production and the expression of inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS). Specifically, pretreatment with EPI at concentrations of 25, 50, and 100 μg/mL resulted in a significant decrease in IL-6 and TNF-α levels by approximately 40% and 34%, respectively . Furthermore, EPI inhibited the phosphorylation of NF-κB and MAPK pathways, which are critical in mediating inflammatory responses.

- Colonic Inflammation : In a rat model of colitis, EPI administration led to reduced immunostaining for IL-1β, iNOS, and COX-2 in the colonic mucosa. At a dosage of 1 mg/kg, EPI significantly decreased the expression of COX-2 and iNOS, suggesting its potential utility in treating inflammatory bowel diseases such as Crohn's disease .

Antinociceptive Effects

This compound has also been studied for its antinociceptive properties. In animal models of pain induced by carrageenan, EPI exhibited a notable reduction in pain responses. The compound's mechanism appears to involve the modulation of inflammatory mediators that contribute to nociception .

Antimicrobial Activity

EPI demonstrates antimicrobial properties against various pathogens. Its efficacy can be enhanced when formulated into nanoparticles, which improve solubility and bioavailability. This formulation strategy has shown promise in increasing the antiparasitic activity of EPI against Schistosoma mansoni .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through toxicity studies. The compound exhibited a high lethal dose (DL50) value of 8,000 mg/kg in mice, indicating a substantial margin of safety for potential therapeutic use .

Summary of Key Findings

属性

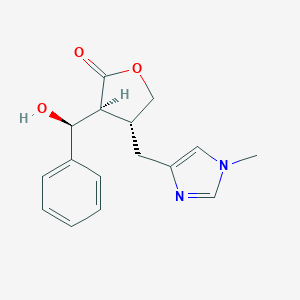

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。